molecular formula C8H9ClN2O B2563410 2-Chloro-6-(1-ethoxyethenyl)pyrazine CAS No. 2137845-39-5

2-Chloro-6-(1-ethoxyethenyl)pyrazine

Cat. No.: B2563410
CAS No.: 2137845-39-5
M. Wt: 184.62
InChI Key: CCFFEXRTACZLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(1-ethoxyethenyl)pyrazine is an organic compound with the molecular formula C8H9ClN2O It is a pyrazine derivative characterized by the presence of a chloro group at the 2-position and an ethoxyethenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-ethoxyethenyl)pyrazine typically involves the reaction of 2-chloropyrazine with an appropriate ethoxyethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-ethoxyethenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-(1-ethoxyethenyl)pyrazine and 2-thio-6-(1-ethoxyethenyl)pyrazine.

    Oxidation Reactions: Products include this compound aldehyde and this compound acid.

    Reduction Reactions: The major product is 2-chloro-6-(1-ethoxyethyl)pyrazine.

Scientific Research Applications

2-Chloro-6-(1-ethoxyethenyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-ethoxyethenyl)pyrazine involves its interaction with specific molecular targets. The chloro group and the ethoxyethenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1-methoxyethenyl)pyrazine
  • 2-Chloro-6-(1-ethoxyethyl)pyrazine
  • 2-Chloro-6-(1-propoxyethenyl)pyrazine

Uniqueness

2-Chloro-6-(1-ethoxyethenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-6-(1-ethoxyethenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFFEXRTACZLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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